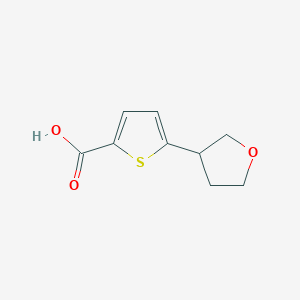

![molecular formula C19H23N3O2S B2835206 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine CAS No. 1349199-73-0](/img/structure/B2835206.png)

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

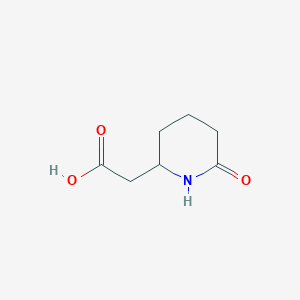

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes . It has an empirical formula of C19H23N3O2S and a molecular weight of 357.47 . This compound is typically in the form of a powder or crystal or solid and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine is part of an effort to expand the Azaspiro [3.3]heptane family . This involves the creation of novel highly functionalized building blocks . Unfortunately, the specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine is defined by its SMILES string: NC1CN(CC2=CC=CC=C2)C13CN(S(C4=CC=C©C=C4)(=O)=O)C3 . This structure is based on a spirocyclic scaffold, which gives the molecule a unique three-dimensional profile .Physical And Chemical Properties Analysis

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine is a solid substance that is typically in the form of a powder or crystal . It has a molecular weight of 357.47 and an empirical formula of C19H23N3O2S . It is stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Catalytic Applications

Research shows that diazaspiro compounds, including those similar to 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine, are synthesized through various methods, demonstrating their synthetic versatility and potential in catalyzed reactions. Burkhard and Carreira (2008) reported a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, showcasing its utility in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008). This method points towards the compound's role in facilitating complex organic transformations.

Building Blocks for Drug Discovery

The synthesis of novel angular spirocyclic azetidines, as reported by Guerot, Tchitchanov, Knust, and Carreira (2011), involves the preparation of gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module. These methods are amenable to synthesizing building blocks for drug discovery, highlighting the compound's significance in the development of novel therapeutic agents (Guerot et al., 2011).

Novel Structural Scaffolds

The creation of novel spiro scaffolds inspired by bioactive natural products, such as the histrionicotoxins, underscores the compound's application in generating structurally unique frameworks for drug discovery. Jenkins et al. (2009) describe the synthesis of novel spiro scaffolds designed for ease of conversion to a lead generation library, using methodologies such as ring-closing metathesis (RCM) and bromine-mediated cyclization. These scaffolds, containing two amino groups, facilitate the development of new therapeutic agents through amide formation or reductive amination procedures (Jenkins et al., 2009).

Antidiabetic Activity

Kayukova et al. (2022) investigated the antidiabetic activity of 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium salts, revealing that the molecular environment and counter-ion nature significantly influence bioactivity. Their study provides insights into the structural and interaction-based optimization of diazaspirocycles for therapeutic applications, especially in antidiabetic drug development (Kayukova et al., 2022).

Mechanism of Action

Future Directions

The development of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine and similar spirocyclic building blocks represents an important direction in the field of chemistry . These compounds provide a basis for the synthesis of novel, highly functionalized building blocks, expanding the possibilities for drug discovery and other applications .

properties

IUPAC Name |

1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-15-7-9-17(10-8-15)25(23,24)22-13-19(14-22)18(20)12-21(19)11-16-5-3-2-4-6-16/h2-10,18H,11-14,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOIAYPLVUKPDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(CN3CC4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine | |

CAS RN |

1349199-73-0 |

Source

|

| Record name | 1349199-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one](/img/no-structure.png)

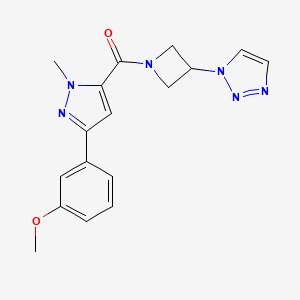

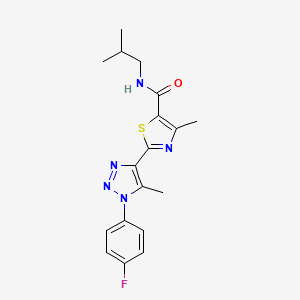

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2835124.png)

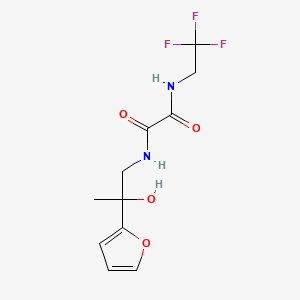

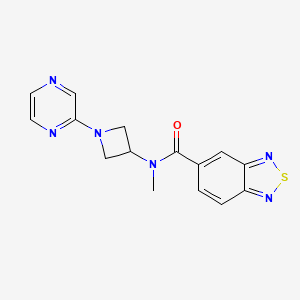

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2835134.png)

![1-(2-methoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835138.png)

![3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2835141.png)

![5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2835145.png)